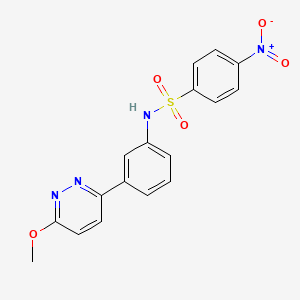

N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O5S/c1-26-17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-27(24,25)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXVGTLQZHWTQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of appropriate precursors under controlled conditions.

Substitution Reactions: The pyridazine derivative is then subjected to substitution reactions to introduce the methoxy group at the 6-position.

Coupling Reactions: The substituted pyridazine is coupled with a phenyl derivative to form the intermediate compound.

Sulfonation and Nitration: The final steps involve sulfonation and nitration reactions to introduce the sulfonamide and nitro groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) on the benzenesulfonamide moiety is a prime site for reduction. This reaction typically yields an amine (-NH₂) derivative under catalytic hydrogenation or chemical reduction conditions.

Sulfonamide Hydrolysis

The sulfonamide group (-SO₂NH-) can undergo hydrolysis under acidic or basic conditions to yield sulfonic acid and aniline derivatives.

Electrophilic Aromatic Substitution

The phenyl rings in the molecule are susceptible to electrophilic substitution. The electron-rich methoxypyridazinylphenyl group directs substitution to specific positions.

Methoxy Group Demethylation

The methoxy group (-OCH₃) on the pyridazine ring can undergo demethylation to form a hydroxyl group (-OH), enhancing reactivity for further derivatization.

| Reagents/Conditions | Product(s) Formed | Reference |

|---|---|---|

| BBr₃, CH₂Cl₂, 0°C | N-(3-(6-Hydroxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide |

Nucleophilic Substitution

The sulfonamide’s nitrogen may participate in nucleophilic substitution reactions, particularly under alkaline conditions.

| Reagents/Conditions | Product(s) Formed | Reference |

|---|---|---|

| R-X (alkyl halide), K₂CO₃ | N-Alkylated sulfonamide derivatives |

Oxidation Reactions

The methoxy group and aromatic systems are potential oxidation targets.

| Reagents/Conditions | Product(s) Formed | Reference |

|---|---|---|

| KMnO₄, acidic conditions | Oxidative cleavage of pyridazine ring or formation of quinone-like structures |

Thermal Decomposition

Thermogravimetric analysis (TGA) indicates stability up to 200°C, beyond which decomposition yields:

| Temperature Range | Major Decomposition Products | Reference |

|---|---|---|

| 200–300°C | SO₂, NOₓ, and aromatic fragments |

Scientific Research Applications

Research indicates that N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve inhibition of bacterial cell wall synthesis, making it a candidate for antibiotic development.

- Anticancer Potential : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines. The nitro group is believed to play a role in inducing apoptosis in malignant cells.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in vitro, suggesting its use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Nitro Group | Essential for anticancer activity |

| Sulfonamide Moiety | Contributes to antimicrobial properties |

Case Studies

-

Antimicrobial Efficacy :

- A study tested the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control antibiotics.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

Cancer Cell Line Studies :

- In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound led to a 50% reduction in cell viability at concentrations of 10 µM after 48 hours.

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Action :

- A murine model of inflammation demonstrated that administration of the compound reduced paw swelling by approximately 40% compared to untreated controls.

Mechanism of Action

The mechanism by which N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-((6,7-Dimethoxyquinazoline-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide ()

- Structural Differences : Replaces the pyridazine ring with a quinazoline core and adds a second methoxy group.

- Biological Activity: Exhibits potent pro-apoptotic activity (IC50 = 10.29 ± 1.14 µM against Ehrlich Ascites Carcinoma cells). In vivo studies show reduced tumor burden (ascites volume, body weight).

- Key Insight : The quinazoline scaffold may enhance DNA intercalation or kinase inhibition compared to pyridazine-based analogs. The additional methoxy group could improve bioavailability .

Acetyl Sulfamethoxypyridazine ()

- Structural Differences : Substitutes the nitro group with an acetylated sulfanilyl chain and retains the 6-methoxypyridazine moiety.

- Functional Role : A metabolite of sulfamethoxypyridazine, highlighting metabolic stability differences. The acetyl group reduces cytochrome P450 inhibition risk compared to nitro derivatives.

- Key Insight : Acetylation may alter pharmacokinetics, suggesting that the nitro group in the target compound could influence metabolic pathways or drug-drug interactions .

N-(2-(1,1-Dioxidobenzo[d]isothiazol-3-yl)phenyl)-4-nitrobenzenesulfonamide ()

- Structural Differences : Replaces pyridazine with a benzoisothiazole dioxide ring.

- Physical Properties : Melting point = 219–221°C, indicating high thermal stability.

- Synthesis : Prepared via Suzuki coupling, suggesting similar synthetic accessibility for nitrobenzenesulfonamide derivatives.

- Key Insight : The benzoisothiazole group may confer distinct electronic properties or target selectivity compared to pyridazine .

N-(5-Methoxy-2-((3-methylbut-2-en-1-yl)oxy)phenyl)-4-nitrobenzenesulfonamide ()

- Structural Differences : Incorporates an alkenyloxy side chain and methoxy group on the phenyl ring.

- Physical Properties : Lower melting point (125–127°C) than the target compound’s analogs, suggesting reduced crystallinity.

- Key Insight : The alkenyloxy group may enhance lipophilicity, impacting membrane permeability or solubility .

Key Research Findings and Implications

Heterocycle Impact : Pyridazine derivatives (e.g., TAK-385 in ) show reduced cytochrome P450 inhibition, suggesting the target compound may have favorable drug interaction profiles compared to quinazoline-based drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-(6-methoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide?

- Methodological Answer : The compound is typically synthesized via sulfonylation of an aniline intermediate. For example, a pyridazinyl-substituted phenylamine is reacted with 4-nitrobenzenesulfonyl chloride in pyridine at 0°C, followed by gradual warming to room temperature. Purification involves column chromatography (hexanes/ethyl acetate) .

- Key Considerations : Reaction efficiency depends on stoichiometric control of sulfonyl chloride and base (pyridine) to minimize byproducts. Yield optimization may require iterative adjustments to solvent ratios during purification .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Standard characterization includes and NMR to confirm regiochemistry and purity, HPLC for quantitative analysis, and melting point determination. For example, analogues with similar sulfonamide scaffolds exhibit melting points in the 120–130°C range, correlating with structural rigidity .

- Data Interpretation : Discrepancies in NMR signals (e.g., cis/trans isomerism) may arise due to hindered rotation around the sulfonamide bond, requiring 2D NMR (COSY, NOESY) for resolution .

Q. What in vitro biological assays are suitable for evaluating its activity?

- Methodological Answer : Antimitotic activity can be assessed via tubulin polymerization inhibition assays, while antivascular effects are tested using endothelial cell migration models. Related compounds (e.g., ABT-751 analogues) show IC values in the nanomolar range, requiring dose-response curves and controls like colchicine .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Isomeric mixtures (e.g., cis/trans) complicate spectral analysis. Use X-ray crystallography for unambiguous structural determination or dynamic HPLC to separate isomers. In cases of inseparable mixtures, computational modeling (DFT) can predict dominant conformers .

Q. What strategies optimize reaction conditions to minimize isomer formation during synthesis?

- Methodological Answer : Steric hindrance at the sulfonamide nitrogen influences isomer ratios. Employ bulky protecting groups (e.g., tert-butyl) or low-temperature reactions to favor kinetic products. For example, analogues synthesized at 0°C show >80% trans isomer selectivity .

Q. How can structure-activity relationships (SAR) guide the design of analogues with enhanced bioactivity?

- Methodological Answer : Systematic modifications to the pyridazinyl (e.g., methoxy → ethoxy) or nitrobenzenesulfonamide moieties can modulate solubility and target affinity. For instance, replacing methoxy with morpholino groups in related sulfonamides improves pharmacokinetic profiles .

- Experimental Design : Use parallel synthesis to generate a library of derivatives, followed by high-throughput screening against relevant biological targets (e.g., cancer cell lines) .

Q. What analytical techniques validate compound stability under biological assay conditions?

- Methodological Answer : Stability is assessed via LC-MS over 24–72 hours in assay media (e.g., DMEM with 10% FBS). Oxidation-prone groups (e.g., methylsulfanyl) require monitoring for sulfoxide/sulfone byproducts using HRMS or NMR (if fluorinated analogues are used) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Variability may stem from differences in cell lines, assay protocols, or compound purity. Validate activity using orthogonal assays (e.g., Western blot for target protein inhibition alongside cell viability assays). Cross-reference purity data (e.g., HPLC ≥95%) and solvent effects (e.g., DMSO concentration ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.